

A Technical Guide to the Solubility of Isopropyl 4-Hydroxypiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Isopropyl 4-Hydroxypiperidine-1-carboxylate*

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Disclaimer: Quantitative solubility data for **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is not extensively available in public literature. The data presented in this guide is illustrative and based on the general behavior of structurally similar compounds, such as N-Boc-4-hydroxypiperidine.^[1] This document serves as a framework for understanding and determining the solubility of the target compound.

Introduction to Isopropyl 4-Hydroxypiperidine-1-carboxylate

Isopropyl 4-Hydroxypiperidine-1-carboxylate (CAS: 832715-51-2) is a piperidine derivative that serves as a valuable intermediate in medicinal chemistry.^{[2][3]} Its structure, featuring a polar hydroxyl group and a more nonpolar isopropyl carbamate group, gives it a distinct solubility profile that is critical for its application in synthesis, purification, and formulation.^[1] Understanding the solubility of this compound in various organic solvents is essential for optimizing reaction conditions, developing effective purification strategies, and preparing formulations for preclinical studies.^{[4][5]}

Compound Details:

- IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate^[2]

- Molecular Formula: C₉H₁₇NO₃[\[2\]](#)
- Molecular Weight: 187.24 g/mol [\[2\]](#)
- Appearance: Typically a white to off-white solid.[\[6\]](#)

Solubility Profile

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and effectiveness.[\[4\]](#)[\[7\]](#) The dual polarity of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** suggests it will be soluble in a range of polar and some nonpolar organic solvents. The following table provides an illustrative summary of its expected solubility.

Table 1: Illustrative Solubility of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** in Common Organic Solvents at 25°C

Solvent Class	Solvent	Expected Solubility (g/100 mL)	Polarity Index (approx.)
Polar Protic	Methanol	> 20	5.1
Ethanol	> 15	4.3	
Isopropanol	> 10	3.9	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	> 25	7.2
Acetone	> 10	5.1	
Ethyl Acetate	5 - 10	4.4	
Dichloromethane (DCM)	> 15	3.1	
Nonpolar	Toluene	1 - 5	2.4
Hexane	< 0.1	0.1	
Aqueous	Water	Poorly Soluble	9.0

Note: This data is hypothetical and should be confirmed experimentally.

Factors Influencing Solubility

The dissolution of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is governed by the interplay between its molecular structure and the properties of the solvent. Understanding these factors is key to solvent selection.

- **Polarity:** The compound's hydroxyl group can form hydrogen bonds with polar protic solvents like methanol and ethanol, promoting solubility. The carbamate group also contributes to its polarity.
- **Hydrogen Bonding:** Solvents capable of hydrogen bonding (both donors and acceptors) will more effectively solvate the molecule.
- **Temperature:** Solubility of solids in liquids generally increases with temperature. This relationship can be exploited for purification techniques like recrystallization.
- **Crystalline Structure:** The stability of the compound's crystal lattice will affect the energy required to dissolve it. Amorphous forms are typically more soluble than highly crystalline forms.^[5]

The diagram below illustrates the relationship between key solute and solvent properties that determine solubility.

Key factors affecting solubility.

Experimental Protocol for Solubility Determination

For precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.^[8] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

- **Isopropyl 4-Hydroxypiperidine-1-carboxylate** (pure solid)
- Selected organic solvent (analytical grade)

- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[8]
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step removes any undissolved microparticles.^[5]
- Analysis: Prepare a series of dilutions of the saturated solution. Analyze these solutions using a validated HPLC method to determine the concentration of the dissolved compound.
- Calculation: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL or g/100 mL).

The workflow for this experimental protocol is visualized below.

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